2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

Descripción general

Descripción

2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds with trifluoromethylpyridine (tfmp) structures are known to have a wide range of targets in the agrochemical and pharmaceutical industries .

Mode of Action

The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities .

Biochemical Pathways

It’s known that tfmp derivatives can interfere with the biochemistry of respiration .

Result of Action

Tfmp derivatives are known to have superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine. For instance, the biological activity of pyridine heterocyclic compounds after adding the fluoro is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .

Actividad Biológica

2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This compound's unique trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

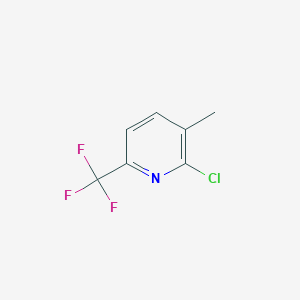

The chemical structure of this compound can be represented as follows:

This compound features a chlorine atom and a trifluoromethyl group attached to a pyridine ring, which significantly influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethylpyridine structures exhibit notable antimicrobial activity. For instance, derivatives of trifluoromethylpyridine have shown enhanced fungicidal effects compared to their non-fluorinated counterparts. A study highlighted that fluazinam, a compound derived from trifluoromethylpyridine, demonstrates potent fungicidal activity by interfering with the respiratory biochemistry of fungi .

Neuropharmacological Effects

Recent studies have identified that certain pyridine derivatives can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). Specifically, compounds similar to this compound have been evaluated for their ability to enhance receptor activity, which may have therapeutic implications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. In various studies, modifications to the pyridine ring and substituents significantly influenced the efficacy against specific biological targets. For example, alterations in the position and nature of halogen substituents have been correlated with changes in potency against bacterial strains .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of trifluoromethylpyridine were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL, demonstrating significant antibacterial properties .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| A | 3.12 | Staphylococcus aureus |

| B | 6.25 | Escherichia coli |

| C | 12.5 | Staphylococcus aureus |

Case Study 2: Neuropharmacological Modulation

Another study focused on the modulation of α7 nAChRs by pyridine derivatives. Compounds similar to this compound were tested for their efficacy as positive allosteric modulators, revealing EC50 values as low as 0.14 µM for some derivatives, indicating strong potential for therapeutic applications in cognitive enhancement .

Aplicaciones Científicas De Investigación

Agrochemical Applications

The compound is recognized for its utility as a key intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. The trifluoromethyl group enhances the biological activity of pyridine derivatives, making them effective in crop protection.

Herbicides

One notable application is in the development of herbicides. For instance, derivatives of trifluoromethylpyridine have been utilized in formulations such as Fluazifop-butyl, which protects crops from grassy weeds. The introduction of fluorine atoms often results in increased potency and selectivity against target species, leading to more effective pest management solutions .

Synthesis Pathways

The synthesis of 2-chloro-3-methyl-6-(trifluoromethyl)pyridine can be achieved through various methods, which are crucial for large-scale production:

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as an important building block for various medicinal compounds.

Medicinal Chemistry

The compound's structure allows it to participate in reactions that lead to the formation of bioactive molecules. Its derivatives are being explored for their potential therapeutic effects, particularly in treating diseases where selective targeting is necessary.

Case Studies

Several studies have highlighted the efficacy of trifluoromethylpyridine derivatives in drug development:

- Antimicrobial Agents : Research has shown that certain derivatives exhibit significant antimicrobial properties, making them candidates for new antibiotics.

- Anti-inflammatory Drugs : Compounds derived from this compound have been investigated for their anti-inflammatory effects, showing promise in preclinical trials.

Propiedades

IUPAC Name |

2-chloro-3-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJRPUZFEGEAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.